molecular formula C10H6N2O2 B6595192 3-Ethynyl-5-nitro-1H-indole CAS No. 2007925-22-4

3-Ethynyl-5-nitro-1H-indole

Cat. No.: B6595192
CAS No.: 2007925-22-4
M. Wt: 186.17 g/mol
InChI Key: GIWIIEIJHWIFSM-UHFFFAOYSA-N
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Description

“3-Ethynyl-5-nitro-1H-indole” is a nitrogen-containing heterocyclic compound . It has a molecular weight of 141.17 . The IUPAC name for this compound is 3-ethynyl-1H-indole .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest due to their significance in natural products and drugs . Indoles play a crucial role in cell biology and have various biologically vital properties . The association between alkynes and nitrogen compounds results in versatile substrates for the synthesis of N-heterocycles, including indole derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring fused with a pyrrole ring, which is a five-membered ring containing two double bonds and a nitrogen atom . The ethynyl group is attached at the 3rd position and the nitro group at the 5th position of the indole ring .


Chemical Reactions Analysis

Indole derivatives, including “this compound”, can undergo various chemical reactions. For instance, they can participate in transition metal-catalyzed cyclization reactions of unsaturated substrates, which is a useful methodology for the preparation of heterocycles . They can also undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 141.17 . The compound’s InChI code is 1S/C10H7N/c1-2-8-7-11-10-6-4-3-5-9(8)10/h1,3-7,11H .

Scientific Research Applications

Corrosion Inhibition

One significant application of derivatives related to "3-Ethynyl-5-nitro-1H-indole" is in the field of corrosion inhibition. Research conducted by Ahmed et al. (2018) focused on the synthesis of new 5-Nitro isatin derivatives, starting from 5-Nitro-3-(Ethyl imino acetate)-2-oxo indol, for their potential use as corrosion inhibitors in sea water, especially for carbon steel. The study utilized quantum mechanical methods and electrochemical measurements to determine the best compounds for corrosion protection, emphasizing the importance of such derivatives in extending the life of metals in corrosive environments (Ahmed, 2018).

Structural and Crystallographic Analysis

Derivatives of "this compound" have also been studied for their structural properties. Errossafi et al. (2015) reported on the crystal structure of a molecule derived from the reaction of 5-methyl-7-nitro-1H-indole-2-carbohydrazide with ethyl acetoacetate, showcasing the planarity of the indole ring and its perpendicular orientation to the ethyl acetate group. This study highlights the potential of these compounds in material science and crystallography for understanding molecular interactions and designing new materials (Errossafi et al., 2015).

Antimicrobial and Antituberculosis Activity

The bioactivity of "this compound" derivatives has been a subject of pharmacological interest. Karalı et al. (2007) synthesized a series of 5-fluoro-1H-indole-2,3-dione derivatives and evaluated them for in vitro antituberculosis activity against Mycobacterium tuberculosis H37Rv. The study found that certain nitro and morpholinomethyl derivatives exhibited significant inhibitory activity, pointing to the potential of these compounds in developing new antituberculosis drugs (Karalı et al., 2007).

Synthesis and Functionalization

Research into the synthesis and functionalization of indole derivatives, including those related to "this compound," is crucial for expanding the utility of these compounds in various chemical reactions and material development. Studies have explored methods for introducing functional groups, revealing pathways for creating novel indole-based structures with potential applications in medicinal chemistry, material science, and organic synthesis. For example, the synthesis of nitro, amino, and halo derivatives of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole has been investigated for their antioxidant, antimicrobial, and plant growth regulating activities, demonstrating the versatility of these compounds (Salikhov et al., 2019).

Future Directions

The synthesis of indoles from alkynes and nitrogen sources has shown significant success in the past decade . Given the importance of indole derivatives in various fields, there is a continuous need for the development of efficient and green methods for their synthesis . The future direction in this field could involve exploring novel methods of synthesis and investigating the biological activities of newly synthesized indole derivatives .

Mechanism of Action

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that 3-Ethynyl-5-nitro-1H-indole may also interact with various cellular targets.

Mode of Action

The specific mode of action of this compound is currently unknown. Indole derivatives are known to interact with their targets, leading to various biological effects

Biochemical Pathways

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may have diverse molecular and cellular effects.

Properties

IUPAC Name

3-ethynyl-5-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c1-2-7-6-11-10-4-3-8(12(13)14)5-9(7)10/h1,3-6,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWIIEIJHWIFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601307439
Record name 1H-Indole, 3-ethynyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007925-22-4
Record name 1H-Indole, 3-ethynyl-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007925-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole, 3-ethynyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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